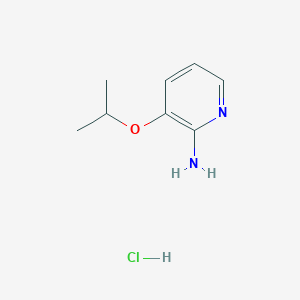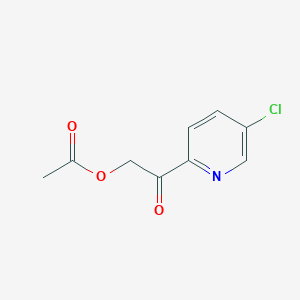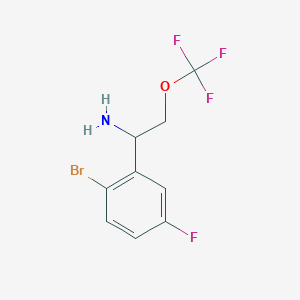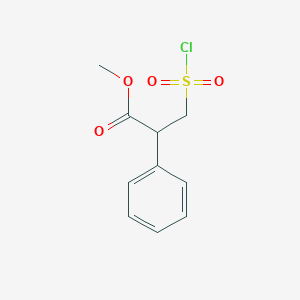![molecular formula C17H25N3O3 B1449173 methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate CAS No. 1630114-56-5](/img/structure/B1449173.png)
methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate
説明
The compound [4-(4-methylpiperazin-1-yl)phenyl]methanamine, which shares a similar structure, is a laboratory chemical . It has a molecular weight of 205.3 and is stored under N2 .
Synthesis Analysis
A compound with a similar structure, 1-((4-methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol, was synthesized and crystallized to investigate its suitability for electro-optic device applications .
Molecular Structure Analysis
The compound [4-(4-methylpiperazin-1-yl)phenyl]methanamine has a linear formula of C12H19N3 . Another compound, Imatinib, which has a similar structure, forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
Chemical Reactions Analysis
The compound 4-[(4-Methylpiperazin-1-yl)methyl]aniline is used as an intermediate to prepare aminopyridopyrimidinones as tyrosine kinase inhibitors and anticancer agents .
Physical And Chemical Properties Analysis
The compound [4-(4-methylpiperazin-1-yl)phenyl]methanamine has a boiling point of 122 - 124 / 0.05mm .
科学的研究の応用
Leukemia Treatment
This compound has been identified as a structural analog of Imatinib , a therapeutic agent used to treat chronic myelogenic leukemia . It specifically inhibits the activity of tyrosine kinases, which are crucial in the signaling pathways that promote the proliferation of cancerous cells. The compound’s ability to form hydrogen bonds and other interactions makes it a potential candidate for leukemia treatment.
Tyrosine Kinase Inhibition
As a tyrosine kinase inhibitor, this compound can play a significant role in the treatment of various cancers . Tyrosine kinases are enzymes that act as an “on” or “off” switch in many cellular functions, and their dysregulation is a hallmark of several cancers. By inhibiting these enzymes, the compound could prevent the growth and survival of cancer cells.
B Cell Receptor Signaling Pathway Modulation
The compound has potential applications in modulating the B cell receptor (BCR) signaling pathway . This pathway is critical for the normal development of B cells, and its dysregulation can lead to B cell malignancies and autoimmune disorders. The compound could be used to inhibit the Bruton’s tyrosine kinase (BTK), a key component of the BCR signaling pathway.
Development of Second-Generation BTK Inhibitors
Research suggests that derivatives of this compound could serve as second-generation inhibitors of BTK, offering improved selectivity and potency compared to first-generation inhibitors like ibrutinib . This could lead to more effective treatments for B cell malignancies with fewer side effects.
Anticancer Therapy Optimization
Incorporating derivatives of this compound into anticancer therapies could enhance their effectiveness . The compound’s structural features allow it to interact with various targets within cancer cells, potentially leading to the development of more potent and selective anticancer drugs.
Clinical Optimization for Future Therapies
The compound’s unique structure and interaction capabilities make it a promising candidate for clinical optimization . It could be modified to improve its pharmacological properties, such as increased efficacy, reduced toxicity, and better patient outcomes in cancer treatment.
Safety And Hazards
特性
IUPAC Name |
methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-13(21)18-16(17(22)23-3)12-14-4-6-15(7-5-14)20-10-8-19(2)9-11-20/h4-7,16H,8-12H2,1-3H3,(H,18,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAUUVCWNJQLCT-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



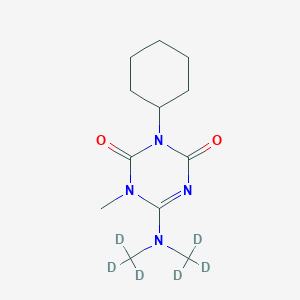
![[2-Methyl-4-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1449094.png)
![{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B1449097.png)
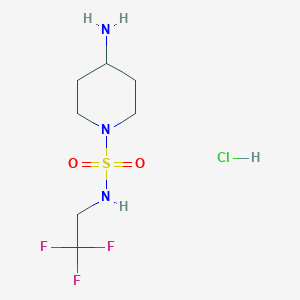
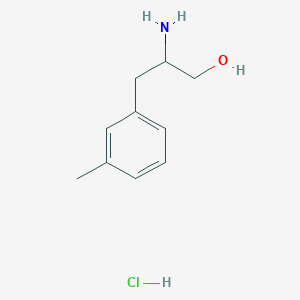
![[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride](/img/structure/B1449101.png)
![[4-(Ethynylsulfanyl)phenyl]methanol](/img/structure/B1449102.png)



